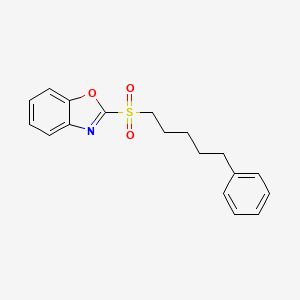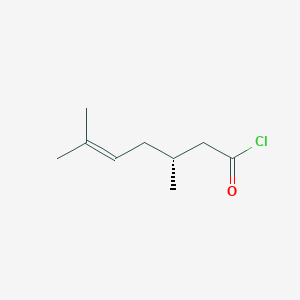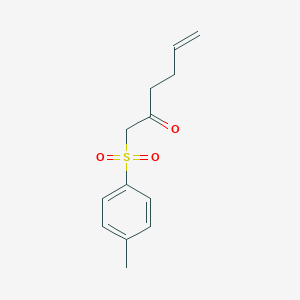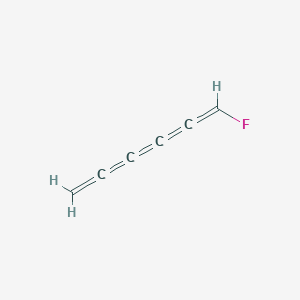
1-Fluorohexapentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorohexapentaene: is an organic compound characterized by the presence of a fluorine atom attached to a hexapentaene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorohexapentaene can be synthesized through several methods. One common approach involves the fluorination of hexapentaene precursors using fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of some fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorohexapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Hydroxide ions, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Fluorinated aldehydes and carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluorohexapentaene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine atom.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism by which 1-Fluorohexapentaene exerts its effects involves the interaction of the fluorine atom with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
1-Fluorohexane: Similar in structure but lacks the extended conjugated system of hexapentaene.
1-Fluoropentane: Another fluorinated alkane with a shorter carbon chain.
1-Fluoronaphthalene: Contains a fluorine atom attached to a naphthalene ring, differing significantly in structure and properties.
Uniqueness: 1-Fluorohexapentaene is unique due to its extended conjugated system combined with the presence of a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
918530-28-6 |
|---|---|
Molecular Formula |
C6H3F |
Molecular Weight |
94.09 g/mol |
InChI |
InChI=1S/C6H3F/c1-2-3-4-5-6-7/h6H,1H2 |
InChI Key |
OSIZEJDWMOOMIW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C=C=CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
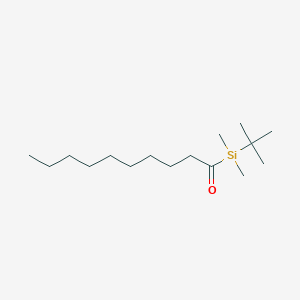
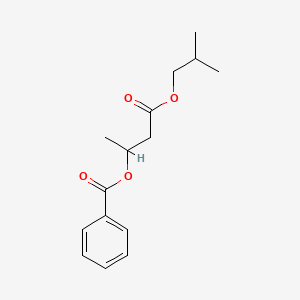
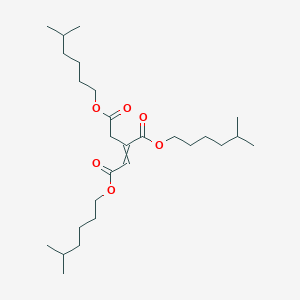

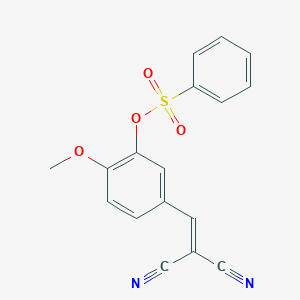
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
